molecular formula C8H12F3NO2 B1399557 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide CAS No. 496941-90-3

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide

Cat. No. B1399557
CAS RN: 496941-90-3
M. Wt: 211.18 g/mol
InChI Key: UEAIDZOHHRNGHS-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a chemical compound with the CAS Number: 496941-90-3 . It has a molecular weight of 211.18 and its IUPAC name is 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is 1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5-6,13H,1-4H2,(H,12,14) . This indicates the molecular formula of the compound is C8H12F3NO2 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . The predicted density is 1.30±0.1 g/cm3 and the predicted boiling point is 298.5±40.0 °C .

Scientific Research Applications

Fluorine Chemistry

Lastly, in the specialized field of fluorine chemistry, 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a valuable compound for studying the effects of fluorination on the physical and chemical properties of organic molecules.

Each of these applications leverages the unique chemical structure of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide to explore new frontiers in scientific research and development .

properties

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5-6,13H,1-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIDZOHHRNGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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